molecular formula C25H52 B166384 Pentacosane CAS No. 629-99-2

Pentacosane

Cat. No.: B166384
CAS No.: 629-99-2
M. Wt: 352.7 g/mol
InChI Key: YKNWIILGEFFOPE-UHFFFAOYSA-N
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Description

Pentacosane (C₂₅H₅₂) is a straight-chain alkane with a molecular weight of 352.68 g/mol and a CAS registry number of 629-99-2 . It is a waxy solid at room temperature, with a melting point of 327 K (53.85°C) and a boiling point of 675.1 K (401.95°C) . This compound undergoes multiple structural phase transitions before melting, as revealed by X-ray scattering studies, and these transitions are accompanied by thermodynamic anomalies in heat capacity and elastic constants .

Naturally, this compound is widely distributed in plants, insects, and microbial extracts. For example, it constitutes 7.8% of the acetone extract of Curcuma raktakanda , 14.18% in V. officinalis methanolic extracts , and up to 19.2% in banana cultivars . Its bioactivities include anticancer, antimicrobial, and anti-inflammatory effects, making it pharmacologically significant .

Properties

IUPAC Name

pentacosane
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InChI

InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3
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InChI Key

YKNWIILGEFFOPE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C25H52
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DSSTOX Substance ID

DTXSID2060882
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Molecular Weight

352.7 g/mol
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Physical Description

Constituent of many naturally occurring waxes. A colorless solid at ambient conditions., Colorless solid; [CAMEO] White solid; [Alfa Aesar MSDS]
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Boiling Point

755.4 °F at 760 mmHg (NTP, 1992), 401.9 °C
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Flash Point

120 °C (248 °F) - closed cup
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Solubility

Soluble in benzene, chloroform
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Density

0.8012 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.812 g/cu cm at 20 °C
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Vapor Pressure

1.51X10-6 mm Hg at 25 °C (extrapolated)
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Color/Form

White solid

CAS No.

629-99-2
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Melting Point

53.3 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentacosane can be synthesized through the catalytic hydrogenation of higher alkenes or by the reduction of higher fatty acids. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as beeswax or plant waxes. The extraction process involves the use of solvents to dissolve the waxes, followed by purification through distillation or crystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form alcohols, ketones, and carboxylic acids.

    Reduction: Reduction of this compound is less common due to its already saturated nature.

    Substitution: this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum)

    Substitution: Chlorine or bromine gas, ultraviolet light or heat

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Shorter alkanes

    Substitution: Halogenated alkanes

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems
Pentacosane's hydrophobic nature and long-chain structure make it a candidate for drug delivery systems. Its ability to form stable emulsions can enhance the solubility of hydrophobic drugs, facilitating their delivery in therapeutic applications.

1.2 Antimicrobial Activity
Recent studies have highlighted this compound's potential antimicrobial properties. It has shown positive correlations with antimicrobial activity against various bacteria such as E. coli and S. aureus. In a study involving essential oils from Centaurea species, this compound was identified as a significant component contributing to antimicrobial effects .

1.3 Anticancer Properties
this compound has also been investigated for its anticancer activities. Research indicates its potential effectiveness in inhibiting cancer cell growth, making it a subject of interest in cancer therapeutics .

Environmental Applications

2.1 Environmental Chemistry
this compound plays a role in environmental chemistry, particularly in studying the degradation of hydrocarbons. It reacts with hydroxyl radicals in the atmosphere, which is crucial for understanding its environmental impact and degradation rates.

2.2 Bioindicators
As a component found in various natural waxes, this compound can serve as a bioindicator for assessing environmental health, particularly in ecosystems where it is prevalent, such as in certain plant species .

Material Science Applications

3.1 Wound Dressing Materials
this compound has been incorporated into biocompatible materials for wound dressing applications. Its chemical stability and hydrophobic properties contribute to the effectiveness of these materials in protecting wounds while allowing for moisture management .

3.2 Polymer Composites
In material science, this compound can act as a plasticizer or additive in polymer composites, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials used in packaging and construction .

5.1 Antimicrobial Efficacy Study
In a study examining essential oils from Centaurea triumfetii, this compound was found to correlate positively with antimicrobial activity against multiple pathogens, indicating its potential use as a natural preservative or therapeutic agent .

5.2 Drug Delivery Research
Research on this compound's use in drug delivery systems demonstrated that formulations incorporating this compound could improve the bioavailability of poorly soluble drugs, showcasing its utility in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

Pentacosane belongs to the n-alkane family, characterized by saturated hydrocarbon chains. Similar compounds differ in chain length, which influences their physical properties and applications:

Compound Formula Molecular Weight Melting Point (K) Boiling Point (K) Key Sources
This compound C₂₅H₅₂ 352.68 327 675.1 Plants, insects, coal tar
Tetracosane C₂₄H₅₀ 338.66 318–321* 663–665* Chamomile extracts
Hexacosane C₂₆H₅₄ 366.70 329–331* 689–691* V. officinalis
Tricosane C₂₃H₄₈ 324.63 315–317* 653–655* Beetles, bees

*Estimated values based on homologous series trends.

This compound’s phase transitions are more complex than shorter-chain alkanes, with studies identifying multiple solid-state rearrangements before melting . This property may influence its crystallinity in industrial applications, such as coatings or drug delivery systems.

Natural Abundance and Extraction

This compound is frequently identified in plant extracts obtained via supercritical CO₂, hexane, or acetone methods. Its abundance varies significantly across species:

  • 7.8% in Curcuma raktakanda acetone extract
  • 14.07% in C. tinctoria supercritical CO₂ extract
  • 19.2% in banana cultivars

In comparison:

  • Hexacosane (C₂₆H₅₄) is found at 8.11% in V. officinalis .
  • Tetracosane (C₂₄H₅₀) correlates with antidiabetic activity in chamomile extracts but is less abundant .
  • Tricosane (C₂₃H₄₈) appears in insect cuticular waxes at 1.5–2.79% .
Anticancer and Antimicrobial Effects

This compound demonstrates broad-spectrum anticancer activity against lung carcinoma (A549), leukemia (THP-1), and ovarian (CHOK1) cell lines, with IC₅₀ values comparable to ellipticine controls . It also enhances antimicrobial activity in Moringa oleifera against Staphylococcus aureus and Aspergillus niger .

In contrast:

  • Hexacosane and octacosane are less studied for bioactivity but are structurally similar components in plant waxes .
  • Tricosane and This compound jointly act as fertility signals in bees, inhibiting worker ovary development .
Industrial and Pheromonal Roles
  • tinctoria extracts and serves as a food preservative .
  • β-Caryophyllene (a sesquiterpene) shares anti-inflammatory properties with this compound but is more volatile .

Functional Roles in Nature

  • Insect Communication : this compound and tricosane are key components of bee and beetle pheromones. In Bombus terrestris, this compound suppresses worker ovary development, while tricosane enhances male beetle attraction .
  • Plant Cuticles: this compound and 2-octyl-1-dodecanol form protective wax layers in C. tinctoria, preventing desiccation .

Biological Activity

Pentacosane, a straight-chain alkane with the chemical formula C25H52, has garnered interest in various fields due to its biological activities. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial properties, phytotoxic effects, and potential applications in health and agriculture.

Chemical Structure and Properties

This compound is part of the alkane family, characterized by its long carbon chain. Its structure can be represented as follows:

This compound C25H52\text{this compound }\text{C}_{25}\text{H}_{52}

This compound is hydrophobic and lipophilic, properties that influence its interactions with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a study involving essential oils from Centaurea species, this compound was found to correlate positively with antimicrobial activity against various bacteria including E. coli, S. aureus, and K. pneumoniae . The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against selected microbes:

MicrobeMIC (mg/mL)
E. coli0.5
S. aureus0.8
K. pneumoniae0.6
B. cereus0.7

The positive correlation suggests that this compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Phytotoxic Effects

This compound also exhibits phytotoxic activity, making it a candidate for environmentally friendly herbicides. A study on the essential oil of Onopordum acanthium demonstrated that this compound inhibited root development in various plant species . The following table presents data on shoot inhibition percentages at different concentrations:

Concentration (mg/mL)This compound Inhibition (%)
0.2522.06
0.524.55

These findings indicate that this compound can significantly affect plant growth, particularly at higher concentrations.

Case Studies

  • Antimicrobial Efficacy : A study investigating the essential oil of Pedicularis condensata identified this compound as a major component (21.28%) that exhibited moderate antimicrobial activity against several gram-negative bacteria and fungi . The essential oil showed significant inhibition at concentrations of 1000 ppm.
  • Impact on Insect Behavior : Research involving the termite Reticulitermes speratus indicated that this compound functions as an aggregation pheromone, influencing social behaviors among termites . This highlights its role beyond mere antimicrobial or phytotoxic effects, suggesting potential applications in pest management.
  • Reproductive Effects in Insects : Another study reported that treatment with n-pentacosane reduced oocyte numbers in queenless worker bees, indicating potential implications for reproductive health in insect populations . This finding raises questions about the ecological impacts of this compound exposure.

Q & A

What standardized protocols are recommended for synthesizing high-purity pentacosane in laboratory settings?

Basic Research Question
this compound is typically synthesized via catalytic hydrogenation of unsaturated hydrocarbons (e.g., pentacosene) using palladium or platinum catalysts under controlled hydrogen pressure . To ensure purity (>99%), post-synthesis purification via column chromatography (silica gel, hexane eluent) or recrystallization in non-polar solvents (e.g., hexane at 4°C) is critical. Purity validation should involve gas chromatography-mass spectrometry (GC-MS) with a DB-5 column and isotopic calibration against certified reference materials (e.g., Indiana University’s n-alkane standards) .

How can researchers resolve discrepancies in δ²H isotopic values of this compound across environmental samples?

Advanced Research Question
Variations in δ²H values (e.g., -125.8‰ vs. -263.0‰ ) may arise from microbial degradation, differential biosynthetic pathways, or contamination during extraction. To address this:

  • Methodological Controls : Use internal standards (e.g., deuterated n-alkanes) during GC-MS analysis to correct for instrumental drift.
  • Sample Pretreatment : Apply rigorous lipid extraction protocols (e.g., Soxhlet extraction with dichloromethane/methanol) to remove interfering compounds.
  • Statistical Validation : Perform principal component analysis (PCA) to identify outlier samples and assess environmental covariates (e.g., temperature, microbial activity).

What safety protocols are essential for handling this compound in combustion experiments?

Basic Research Question
this compound’s combustion releases CO₂ and H₂O, but incomplete combustion may produce toxic fumes (e.g., aldehydes) . Required precautions include:

  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent vapor accumulation.
  • PPE : Wear nitrile gloves (tested via EN 374), safety goggles with side shields, and flame-retardant lab coats .
  • Fire Suppression : Equip labs with Class B fire extinguishers (CO₂ or dry chemical) and avoid water jets, which may aerosolize molten this compound .

How can isotopic fractionation of this compound be minimized during gas chromatographic analysis?

Advanced Research Question
Isotopic fractionation in GC systems skews δ¹³C and δ²H measurements. Mitigation strategies include:

  • Column Selection : Use a high-temperature-stable column (e.g., DB-5ms) with minimal phase bleeding.
  • Temperature Ramping : Optimize heating rates (e.g., 4°C/min from 50°C to 320°C) to reduce compound-specific discrimination .
  • Calibration : Analyze certified isotopic standards (e.g., Indiana University’s n-alkanes) in the same batch to correct for run-specific biases .

What experimental designs are effective for studying this compound’s role in plant cuticular wax composition?

Advanced Research Question
To investigate this compound’s ecological functions (e.g., UV resistance, water retention):

  • Controlled Growth Experiments : Cultivate plants (e.g., Arabidopsis thaliana) under varying abiotic stresses (e.g., drought, high UV) and quantify this compound via solvent extraction and GC-FID.
  • Mutant Analysis : Compare wax profiles of wild-type plants with mutants defective in alkane biosynthesis (e.g., cer1 mutants).
  • Spectroscopic Validation : Use Fourier-transform infrared spectroscopy (FTIR) to confirm this compound’s structural integrity in wax layers .

How do conflicting solubility data for this compound impact its use as a chromatographic reference?

Basic Research Question
Discrepancies in solubility (e.g., in hexane vs. toluene) arise from temperature-dependent polymorphism. Best practices include:

  • Temperature Control : Maintain solvents at 25°C ± 0.5°C during preparation.
  • Sonication : Use ultrasonic baths to ensure complete dissolution before GC injection.
  • Cross-Validation : Compare results with alternative methods (e.g., solid-phase microextraction) to confirm consistency .

What analytical techniques are optimal for detecting trace this compound in environmental matrices?

Advanced Research Question
For low-concentration samples (e.g., soil, aerosols):

  • Enrichment Techniques : Employ solid-phase extraction (SPE) with C18 cartridges to concentrate this compound from complex matrices.
  • High-Resolution MS : Use GC coupled to a time-of-flight (TOF) mass spectrometer for enhanced sensitivity (detection limit <0.1 ng/L).
  • Blank Correction : Analyze procedural blanks in parallel to subtract background contamination from labware .

How can researchers address the lack of ecotoxicological data for this compound in risk assessment studies?

Advanced Research Question
While this compound’s ecotoxicity is poorly documented , a tiered approach is recommended:

  • Acute Toxicity Assays : Expose model organisms (e.g., Daphnia magna) to graded this compound concentrations and monitor mortality/immobilization.
  • Chronic Studies : Assess sublethal effects (e.g., reproduction, growth) in mesocosms simulating natural ecosystems.
  • QSAR Modeling : Predict toxicity using quantitative structure-activity relationships based on analogous n-alkanes .

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